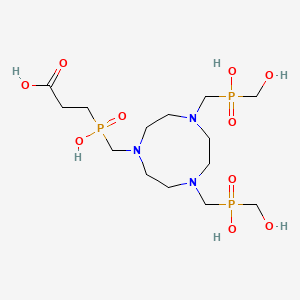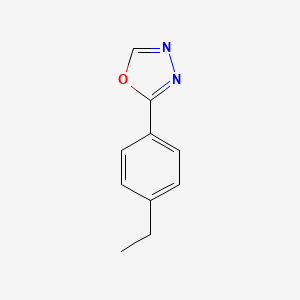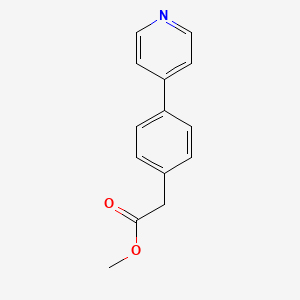
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96%
Descripción general
Descripción
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin (TFDD) is a fluorinated aromatic heterocyclic compound with a molecular weight of 278.11 g/mol. It is a white crystalline solid that is slightly soluble in water and organic solvents. TFDD has been widely studied in recent years due to its potential applications in scientific research and its unique chemical structure.
Aplicaciones Científicas De Investigación
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has a wide range of applications in scientific research. It has been used as a tool to study the structure-activity relationships of various compounds, as well as to investigate the mechanism of action of drugs and other bioactive compounds. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug formulations.
Mecanismo De Acción
The exact mechanism of action of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is still under investigation. However, it is believed that 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is thought to act as an agonist of G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, as well as to activate G-protein coupled receptors. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been shown to modulate the expression of certain genes involved in the regulation of cellular processes such as cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is relatively stable and can be stored for long periods of time without significant degradation. However, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is relatively insoluble in water and organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% are still being explored. Some possible future directions include the use of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug formulations. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% could be used to study the structure-activity relationships of various compounds, as well as to investigate the mechanism of action of drugs and other bioactive compounds. Furthermore, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% could be used to modulate the expression of certain genes involved in the regulation of cellular processes such as cell proliferation and apoptosis.
Métodos De Síntesis
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% can be synthesized by the reaction of 2,3-dichloro-6-methyl-1,4-benzodioxin (DCMBD) with trifluoroacetic acid in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% and dichloroacetic acid.
Propiedades
IUPAC Name |
6-(dichloromethyl)-2,3,3-trifluoro-2H-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7(11)4-1-2-5-6(3-4)16-9(13,14)8(12)15-5/h1-3,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSVWILEVCSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)Cl)OC(C(O2)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023270 | |
| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxine | |
CAS RN |
1357626-54-0 | |
| Record name | 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)











